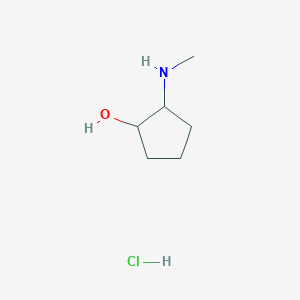
2-(Methylamino)cyclopentan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methylamino)cyclopentan-1-ol hydrochloride is a chemical compound with the molecular formula C6H13NO·HCl It is a derivative of cyclopentanol, where the hydroxyl group is substituted with a methylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)cyclopentan-1-ol hydrochloride typically involves the reaction of cyclopentanone with methylamine. The process can be summarized as follows:
- The reaction mixture is then subjected to acidification using hydrochloric acid to yield the hydrochloride salt of the product.
Cyclopentanone: is reacted with in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of industrial-scale reactors for the reduction and acidification steps.
Bulk handling: of cyclopentanone and methylamine.
Purification: of the final product through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Methylamino)cyclopentan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more reduced amines.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted cyclopentanol derivatives.
Scientific Research Applications
2-(Methylamino)cyclopentan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Methylamino)cyclopentan-1-ol hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Methylamino)ethyl)cyclopentan-1-ol hydrochloride
- 1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentan-1-ol hydrochloride
Uniqueness
2-(Methylamino)cyclopentan-1-ol hydrochloride is unique due to its specific substitution pattern on the cyclopentanol ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research applications.
Properties
Molecular Formula |
C6H14ClNO |
|---|---|
Molecular Weight |
151.63 g/mol |
IUPAC Name |
2-(methylamino)cyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-3-2-4-6(5)8;/h5-8H,2-4H2,1H3;1H |
InChI Key |
GZOZAXGNLZLSLF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCCC1O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


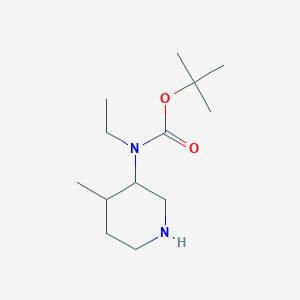
![(5-Bromo-3-isopropyl-1H-pyrrolo[3,2-b]pyridin-2-yl)boronic acid](/img/structure/B13326029.png)
![2-[(2-Methylprop-2-en-1-yl)oxy]ethan-1-amine](/img/structure/B13326037.png)

![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)
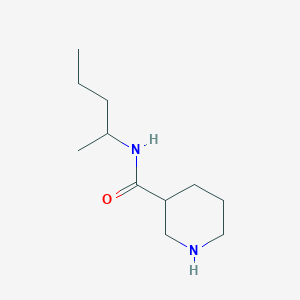

![2-Bromo-9-(2,3,4-trifluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine](/img/structure/B13326065.png)
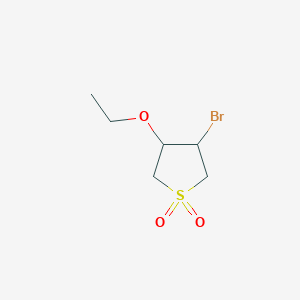
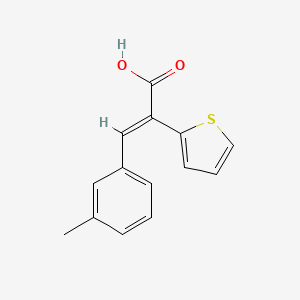
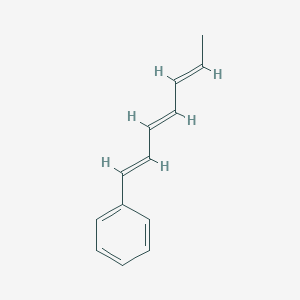
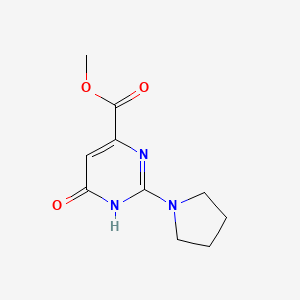
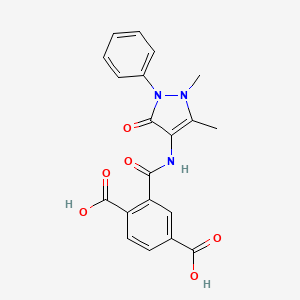
![N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B13326118.png)
